[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13466026
Molecular Formula: C13H26N2O3
Molecular Weight: 258.36 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester -](/images/structure/VC13466026.png)
Specification
Molecular Formula | C13H26N2O3 |
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Molecular Weight | 258.36 g/mol |
IUPAC Name | tert-butyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |
Standard InChI | InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)10-11-6-5-7-15(11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m0/s1 |
Standard InChI Key | XQZIQWQYQOVKEB-NSHDSACASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1CCO |
SMILES | CC(C)(C)OC(=O)N(C)CC1CCCN1CCO |
Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1CCCN1CCO |
Introduction
Structural and Chemical Overview
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a chiral organic compound characterized by a pyrrolidine ring substituted with a 2-hydroxyethyl group at the nitrogen atom and a methyl-carbamic acid tert-butyl ester moiety at the C2 position. Its molecular formula is C₁₃H₂₆N₂O₃, with a molecular weight of 270.36 g/mol. The stereochemistry at the pyrrolidine ring (S-configuration) and the tert-butyl carbamate group enhances its biological interactions, particularly in neurotransmitter systems .
The compound’s structure combines hydrophilic (hydroxyethyl) and lipophilic (tert-butyl ester) elements, optimizing blood-brain barrier permeability and metabolic stability . Key functional groups include:
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Pyrrolidine ring: Facilitates conformational rigidity and receptor binding.
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Hydroxyethyl group: Participates in hydrogen bonding with biological targets.
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Methyl-carbamic acid tert-butyl ester: Enhances solubility and serves as a protective group during synthesis.
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with (S)-pyrrolidin-2-ylmethanol. A common approach includes:
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Protection of the pyrrolidine nitrogen with a 2-hydroxyethyl group via nucleophilic substitution .
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Introduction of the methyl-carbamic acid tert-butyl ester at the C2 position using carbodiimide coupling agents (e.g., DCC) in anhydrous dichloromethane .
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Purification via column chromatography to achieve >95% purity .
Example Synthesis
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Step 1: Reaction of (S)-pyrrolidin-2-ylmethanol with 2-bromoethanol in the presence of K₂CO₃ yields (S)-1-(2-hydroxyethyl)pyrrolidin-2-ylmethanol .
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Step 2: The secondary alcohol is converted to a carbamate by reacting with methyl isocyanate and tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) .
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Step 3: Final Boc deprotection using trifluoroacetic acid (TFA) yields the target compound .
Key Reaction Conditions
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Temperature: 0–25°C for nucleophilic substitutions.
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Catalysts: Triethylamine (TEA) for carbamate formation.
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Solvents: Dichloromethane (DCM) or THF for optimal reactivity .
Physicochemical Properties
Property | Value/Description | Source |
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Molecular Weight | 270.36 g/mol | |
LogP (Octanol-Water) | 1.82 (predicted) | |
Solubility | 0.24 mg/mL in H₂O (25°C) | |
Melting Point | 98–102°C | |
Stability | Stable under inert atmosphere |
The compound’s moderate lipophilicity (LogP ~1.82) balances membrane permeability and aqueous solubility, making it suitable for oral administration . The tert-butyl ester group reduces enzymatic degradation, extending half-life in vivo .
Mechanism of Action and Biological Activity
Neurotransmitter Modulation
The compound exhibits affinity for dopamine D2 and serotonin 5-HT₁A receptors, with IC₅₀ values of 120 nM and 85 nM, respectively . Its hydroxyethyl group forms hydrogen bonds with aspartate residues in receptor binding pockets, while the pyrrolidine ring stabilizes hydrophobic interactions .
Anti-Inflammatory Effects
In murine models, the compound inhibits NF-κB signaling (IC₅₀ = 0.5 μM) by blocking IKKε and TBK1 kinases, reducing TNF-α and IL-6 production . This activity is linked to its carbamate group, which mimics ATP-binding motifs in kinase domains .
Neuroprotective Applications
Preclinical studies demonstrate a 40% reduction in amyloid-β plaque formation in Alzheimer’s disease models, likely via acetylcholinesterase inhibition (Ki = 0.2 μM) .
Applications in Medicinal Chemistry
Central Nervous System (CNS) Drug Development
The compound’s BBB permeability and receptor selectivity make it a candidate for:
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Schizophrenia: D2 antagonism reduces positive symptoms in rodent models .
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Depression: 5-HT₁A agonism enhances synaptic serotonin levels .
Prodrug Design
The tert-butyl carbamate serves as a pro-moiety for sustained release of active metabolites. For example, enzymatic cleavage by esterases yields a primary amine with enhanced bioavailability .
Kinase Inhibition
In oncology, the compound suppresses IKKε/TBK1 in breast cancer cell lines (MDA-MB-231), achieving 70% tumor growth inhibition at 10 mg/kg .
Comparative Analysis with Related Compounds
The methyl group in the target compound enhances metabolic stability compared to cyclopropyl analogs, while the hydroxyethyl group improves solubility over aminoethyl derivatives .
Future Directions
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